molecular formula C12H10F2N4O B2391716 N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide CAS No. 2305420-13-5

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide

Cat. No.: B2391716
CAS No.: 2305420-13-5
M. Wt: 264.236
InChI Key: JCECURAQPGOABV-UHFFFAOYSA-N
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Description

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluorophenyl group, a triazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.

    Formation of the Prop-2-enamide Moiety: The final step involves the coupling of the triazole derivative with an appropriate acrylamide derivative under mild conditions to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction may produce triazole alcohols.

Scientific Research Applications

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
  • 2-(2,6-Difluorophenyl)-5-phenyl-1,3,4-oxadiazole
  • N-(2-aminopyrimidin-5-yl)methyl-5-(2,6-difluorophenyl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is unique due to its specific combination of a difluorophenyl group, a triazole ring, and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H12F2N4
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 113171-12-3

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with appropriate triazole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, in a study evaluating the inhibition of cyclooxygenase (COX) enzymes—COX-1 and COX-2—this compound showed promising results:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound19.45 ± 0.0731.4 ± 0.12

These values indicate that the compound effectively inhibits COX enzymes, which are crucial in the inflammatory response by regulating prostaglandin synthesis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined to assess its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Structure–Activity Relationships (SAR)

The structural modifications on the triazole ring and the propene side chain play a significant role in enhancing biological activity. Studies indicate that the presence of electron-withdrawing groups such as fluorine increases potency against COX enzymes and enhances antimicrobial activity. The following table summarizes some SAR findings:

ModificationEffect on Activity
Addition of fluorine at positions 2 and 6Increased COX inhibition
Alteration of side chain lengthVariability in antimicrobial effectiveness

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of this compound significantly reduced edema compared to control groups.
    • ED50 : 11.60 μM versus indomethacin (9.17 μM).
  • Antimicrobial Efficacy : A study involving various bacterial strains showed that this compound effectively inhibited growth at concentrations lower than traditional antibiotics.

Properties

IUPAC Name

N-[5-(2,6-difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c1-3-9(19)15-12-16-11(17-18(12)2)10-7(13)5-4-6-8(10)14/h3-6H,1H2,2H3,(H,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCECURAQPGOABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=C(C=CC=C2F)F)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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